![molecular formula C7H14Cl2O2S B4326565 1-{[2-chloro-1-(chloromethyl)ethyl]sulfonyl}butane](/img/structure/B4326565.png)
1-{[2-chloro-1-(chloromethyl)ethyl]sulfonyl}butane
Overview
Description
1-{[2-chloro-1-(chloromethyl)ethyl]sulfonyl}butane, also known as CBES, is a chemical compound that has gained significant attention in scientific research. CBES is a sulfonate ester that is used as a sulfonating agent and a cross-linking reagent. It has been widely studied for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry.
Mechanism of Action
The mechanism of action of 1-{[2-chloro-1-(chloromethyl)ethyl]sulfonyl}butane involves the formation of covalent bonds between the sulfonate ester group of 1-{[2-chloro-1-(chloromethyl)ethyl]sulfonyl}butane and the target molecule. This covalent bond formation results in the cross-linking of the target molecule, which can lead to changes in its structure and function.
Biochemical and Physiological Effects:
1-{[2-chloro-1-(chloromethyl)ethyl]sulfonyl}butane has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-{[2-chloro-1-(chloromethyl)ethyl]sulfonyl}butane can cross-link proteins and modify their structure and function. In vivo studies have shown that 1-{[2-chloro-1-(chloromethyl)ethyl]sulfonyl}butane can be used as a drug delivery system and can target specific tissues and organs.
Advantages and Limitations for Lab Experiments
1-{[2-chloro-1-(chloromethyl)ethyl]sulfonyl}butane has several advantages for use in lab experiments. It is a stable and highly reactive compound that can be easily synthesized. It can be used as a cross-linking reagent for proteins and other biomolecules, and it can be used as a sulfonating agent for the modification of materials. However, 1-{[2-chloro-1-(chloromethyl)ethyl]sulfonyl}butane also has some limitations, including its potential toxicity and the need for careful handling.
Future Directions
There are several future directions for research on 1-{[2-chloro-1-(chloromethyl)ethyl]sulfonyl}butane. One potential direction is the development of new drug delivery systems using 1-{[2-chloro-1-(chloromethyl)ethyl]sulfonyl}butane as a cross-linking reagent. Another potential direction is the modification of materials using 1-{[2-chloro-1-(chloromethyl)ethyl]sulfonyl}butane as a sulfonating agent. Additionally, further research is needed to better understand the biochemical and physiological effects of 1-{[2-chloro-1-(chloromethyl)ethyl]sulfonyl}butane and its potential toxicity.
Scientific Research Applications
1-{[2-chloro-1-(chloromethyl)ethyl]sulfonyl}butane has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, 1-{[2-chloro-1-(chloromethyl)ethyl]sulfonyl}butane has been used as a cross-linking reagent for the synthesis of various drugs and drug delivery systems. In materials science, 1-{[2-chloro-1-(chloromethyl)ethyl]sulfonyl}butane has been used as a sulfonating agent for the modification of polymers and other materials. In biochemistry, 1-{[2-chloro-1-(chloromethyl)ethyl]sulfonyl}butane has been used as a cross-linking reagent for the study of protein-protein interactions and protein structure.
properties
IUPAC Name |
1-(1,3-dichloropropan-2-ylsulfonyl)butane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14Cl2O2S/c1-2-3-4-12(10,11)7(5-8)6-9/h7H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFEZNPJEFNSUNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)C(CCl)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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